
5-chloro-1-methylene-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-1-methylene-2,3-dihydro-1H-indene” is a chemical compound with the CAS Number: 711017-66-2 . It has a molecular weight of 164.63 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H9Cl/c1-7-2-3-8-6-9(11)4-5-10(7)8/h4-6H,1-3H2 . Physical And Chemical Properties Analysis
“this compound” is a liquid . It is stored at a temperature of -10 degrees .Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, altering the target’s function .
Biochemical Pathways
Indole derivatives are known to affect various pathways, leading to a range of downstream effects . These effects include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can cause a variety of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-chloro-1-methylene-2,3-dihydro-1H-indene . These factors can include temperature, pH, and the presence of other substances.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-chloro-1-methylene-2,3-dihydro-1H-indene is its ease of synthesis, which makes it readily available for use in lab experiments. This compound also has a relatively low toxicity, which makes it safe for use in cell culture studies. However, one of the limitations of this compound is its instability, which can lead to the formation of side products during reactions.
Future Directions
There are several future directions for the study of 5-chloro-1-methylene-2,3-dihydro-1H-indene. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of the potential applications of this compound in the field of drug discovery. This compound has been shown to have potential as a scaffold for the development of new drugs, and further studies are needed to explore this potential. Additionally, studies are needed to further understand the mechanism of action of this compound and its effects on various biomolecules.
Synthesis Methods
The synthesis method of 5-chloro-1-methylene-2,3-dihydro-1H-indene involves the reaction of 5-chloro-2,3-dihydroindene with methylene chloride in the presence of a catalyst. This reaction results in the formation of this compound, which is a yellowish liquid with a boiling point of 157-158°C.
Scientific Research Applications
5-chloro-1-methylene-2,3-dihydro-1H-indene has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic synthesis. This compound has been used as a reagent in the synthesis of various organic compounds, including biologically active molecules, such as antitumor agents and antibiotics.
Safety and Hazards
The safety information for “5-chloro-1-methylene-2,3-dihydro-1H-indene” includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
6-chloro-3-methylidene-1,2-dihydroindene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl/c1-7-2-3-8-6-9(11)4-5-10(7)8/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZBKMVEALGBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

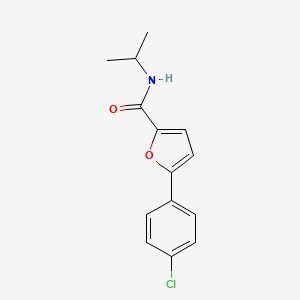
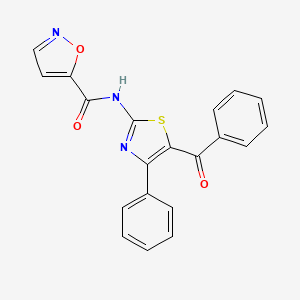
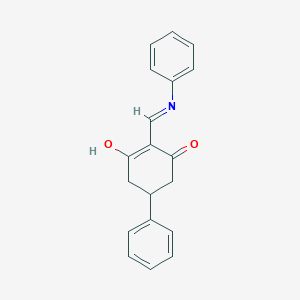
![N-[2-[5-(4-Fluorophenyl)-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2445196.png)
![3-(3-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2445198.png)
![Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2445199.png)
![1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2445200.png)
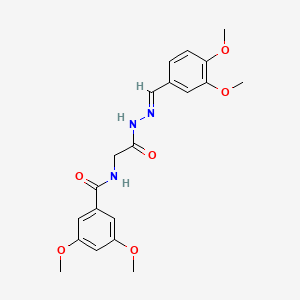
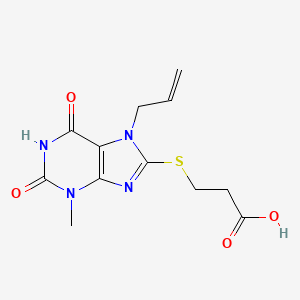
![4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2445206.png)

amino}-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B2445208.png)
![1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2445213.png)
![Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2445214.png)